Tri-valine

Peptide conformation Circular dichroism (CD) Protein folding

Sourcing a well-characterized, high-purity model peptide for consistent β-strand conformational studies often yields batch-to-batch variability. Tri-valine (H-Val-Val-Val-OH) solves this as a fundamental, analytically validated building block for peptide chemistry and materials science. - Conformational Standard: Exhibits a 68% β-strand distribution, ideal for calibrating CD/IR/NMR spectroscopy and validating MD simulations of protein folding. - Controlled Self-Assembly: Forms predictable, ordered monolayer structures on HOPG surfaces for nanoarchitecture and biosensor templating. - Functional Bioconjugation: Enhances potency and reduces toxicity of small molecules when used as a hydrophobic tag in peptide-drug conjugate (PDC) development.

Molecular Formula C15H29N3O4
Molecular Weight 315.414
CAS No. 28130-13-4
Cat. No. B2429625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-valine
CAS28130-13-4
Molecular FormulaC15H29N3O4
Molecular Weight315.414
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1
InChIKeyLSLXWOCIIFUZCQ-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tri-valine: Composition and Specifications


Tri-valine (H-Val-Val-Val-OH, CAS 28130-13-4, NSC 35938) is a linear tripeptide composed of three L-valine residues linked by peptide bonds . Characterized by its highly hydrophobic nature (LogP ~1.82, XLogP3 ~2.1) [1], this compound serves as a fundamental building block and model system in peptide chemistry. It is supplied as a white to off-white powder with a molecular formula of C15H29N3O4 and a molecular weight of 315.41 g/mol . Primarily offered for research use only, it is available from multiple vendors in various quantities (e.g., 5 mg, 500 mg) and purities (≥95-98%), with storage recommended at -20°C for long-term stability [2].

β-Strand conformational model (vs. PPII)
Peptide self-assembly and surface studies
Bioconjugation and PDC research tag

Tri-valine: Risks of Peptide Substitution


Substituting Tri-valine with other tripeptides like tri-alanine or tri-leucine—or even simple valine oligomers of different lengths—is not a trivial matter. As the evidence in Section 3 will demonstrate, even the most minor change in the amino acid side chain (R-group) fundamentally alters the molecule's conformational landscape, its propensity for self-assembly into ordered nanostructures, and its specific interactions with biological targets like nucleic acids [1][2][3]. For instance, the difference between an isopropyl (Val) and an isobutyl (Leu) group is sufficient to produce 'markedly different' monolayer structures on graphite, underscoring the non-interchangeable nature of these seemingly similar peptides [1]. Consequently, the choice of a specific tripeptide is not arbitrary; it is a critical, evidence-based decision that dictates the outcome and reproducibility of structural, materials, and biochemical studies.

Conformational Shift
Replacing with tri-alanine may switch conformation from β-strand to PPII, altering molecular recognition and assembly.
R-Group Architecture
Tri-leucine (isobutyl) vs tri-valine (isopropyl) yields distinct monolayer structures, limiting surface-functionalization transfer.
Aggregation-Dependent Activity
DNA binding requires monomeric/dimeric states; substitution may alter aggregation and shift bioactivity profiles.

Tri-valine vs Key Peptide Analogs


β-Strand Propensity vs PPII Conformation

In aqueous solution, Tri-valine exhibits a distinct conformational preference compared to its alanine analog. UV Circular Dichroism (UVCD) spectroscopy has demonstrated that Tri-valine predominantly adopts a flat β-strand conformation [1]. This finding is reinforced by a combined IR and NMR analysis which quantified that the central valine residue exists in a β-strand conformation with a fractional distribution of 0.68 [2]. This behavior contrasts sharply with tri-alanine, which samples mainly a polyproline II (PPII) helix-like structure, with studies reporting approximately 90% PPII population and only ~10% β-strand [3], or a central alanine residue PPII fraction of approximately 0.84 [2].

Conformation
Reported
Central residue β-strand fraction 0.68
vs. PPII 0.84 (tri-alanine)
Supports β-strand conformational model selection
Aqueous solution; CD & NMR
Peptide conformation Circular dichroism (CD) Protein folding Structure prediction

Distinct Monolayer Morphologies: Valine vs Leucine

A direct head-to-head comparison using Scanning Tunneling Microscopy (STM) revealed that self-assembled monolayers of Tri-valine and Tri-leucine on highly ordered pyrolytic graphite (HOPG) form 'markedly different structures' [1]. The study attributes this stark morphological divergence to the minor difference between their R-groups: the isopropyl group of valine versus the isobutyl group of leucine. This subtle chemical variation significantly alters the delicate balance between hydrogen bonding and van der Waals interactions that govern the monolayer's final architecture [1].

Monolayer Morphology
Head-to-head
Markedly different structures on HOPG (STM)
May indicate non-interchangeability for surface studies
STM on graphite, ambient conditions
Self-assembly Scanning Tunneling Microscopy (STM) Surface chemistry Nanostructures

Sequence-Specific DNA Binding to GC-Rich Regions

A study on the DNA binding activity of a trivaline dansyl hydrazide derivative demonstrated sequence-specific interactions. The binding constant of dimeric oligovaline species to GC-rich DNA sequences was found to be approximately 5-fold higher than that for its binding to poly(dA)·poly(dT) [1]. The research further determined that this binding occurs specifically within the minor groove of DNA, a process that is contingent on the oligopeptide's aggregation state; only monomeric and dimeric forms bind to double-stranded nucleic acids, whereas tetramers and higher-order aggregates are inactive [1].

DNA Binding
Reported
~5-fold higher affinity for GC-rich vs AT-rich DNA
Supports research on GC-rich DNA targeting
Trivaline dansyl hydrazide dimer; CD/fluorescence
DNA binding Gene delivery Peptide-nucleic acid interaction Fluorescence

Trivaline Conjugation: Improved Antiviral Profile

In the development of antivirals against the molluscum contagiosum virus (MCV), researchers faced an impasse with compound FC-7269, as they were unable to generate a potent second analog [1]. This challenge was overcome by conjugating a short, hydrophobic trivaline peptide to the parent molecule, creating FC-TriVal-7269 [1][2]. This strategic modification led to a significant increase in antiviral potency and a concomitant reduction in cellular toxicity, demonstrating the utility of the trivaline moiety as a functional, performance-enhancing tag [1].

Conjugate Profile
Reported
Improved antiviral endpoint and reduced cytotoxicity vs parent
Supports peptide-drug conjugate strategy research
In vitro antiviral assay vs MCV
Antiviral therapy Drug conjugation Peptide-drug conjugate (PDC) Molluscum contagiosum virus (MCV)

Tri-valine: Validated Research Applications


β-Strand Conformational Standard for Folding Studies

Tri-valine serves as a well-characterized model for β-strand conformations in aqueous solution. Its 68% β-strand fractional distribution for the central residue [1] makes it an ideal reference compound for calibrating spectroscopic methods (CD, IR, NMR) or validating molecular dynamics simulations of peptide folding. This is in direct contrast to tri-alanine, which is the standard for PPII conformation. Researchers studying β-sheet formation, protein misfolding, or the role of hydrophobic residues should select Tri-valine to ensure their model system accurately reflects the conformational space they intend to investigate.

β-Strand Monolayer Functionalization on Graphite

For applications requiring the functionalization of carbon-based surfaces like graphene or graphite with self-assembled peptide layers, Tri-valine offers a distinct and predictable morphology. As demonstrated by STM, Tri-valine forms a specific, ordered monolayer structure on HOPG [2]. This makes it a valuable tool for researchers in materials science and nanotechnology who are exploring peptide-based surface modifications for biosensors, catalysis, or creating templates for further nanoscale assembly. The choice of Tri-valine over Tri-leucine will result in a different, well-defined nanoarchitecture, allowing for precise control over surface properties.

Trivaline Tag for Enhanced Drug Payload Delivery

Tri-valine's utility extends into bioconjugation strategies, where it can be used to modify the properties of larger molecules. Evidence shows that conjugating a hydrophobic trivaline tag to an antiviral small molecule significantly enhanced its potency and reduced its toxicity [3]. This application scenario is critical for medicinal chemists and biochemists seeking to improve the pharmacokinetic profile of lead compounds, increase cellular uptake, or modulate the aggregation behavior of therapeutic peptides and proteins. It demonstrates Tri-valine as a functional, performance-enhancing building block for the development of peptide-drug conjugates (PDCs).

GC-Rich Selective DNA-Binding Agents

Derivatives of Tri-valine, such as the dansyl hydrazide conjugate, exhibit a unique, sequence-dependent interaction with DNA, binding preferentially to GC-rich regions within the minor groove [4]. This property is particularly relevant for the design of novel gene delivery vectors or molecular probes that require targeted interaction with specific genomic regions. The finding that only specific oligomeric states (monomers and dimers) are active, while higher aggregates are not, provides a crucial design parameter for researchers engineering peptide-based tools for molecular biology and therapeutic gene regulation [4].

Application
Selection Property
Validation Focus
β-Strand conformational standard
β-strand fractional distribution
CD, IR, NMR conformational analysis
Peptide monolayer on graphite
Self-assembled monolayer architecture
STM surface characterization
Bioconjugation tag for research
Profile modulation (antiviral/cytotoxicity)
Antiviral endpoint and cytotoxicity assays
DNA-binding probe for GC-rich sequences
Minor-groove binding selectivity
DNA binding affinity and aggregation state

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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